molecular formula C13H11Br2NO B1625882 1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide CAS No. 17282-37-0

1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide

Cat. No.: B1625882
CAS No.: 17282-37-0
M. Wt: 357.04 g/mol
InChI Key: YMKWXSBLLRVODQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide typically involves the reaction of 4-bromobenzaldehyde with pyridine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under mild heating. Major products formed from these reactions include various substituted pyridinium and bromophenyl derivatives .

Scientific Research Applications

1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to changes in their activity. The pyridinium ion can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bromophenyl and pyridinium groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrNO.BrH/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15;/h1-9H,10H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKWXSBLLRVODQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481293
Record name 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17282-37-0
Record name NSC156159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide
Reactant of Route 3
1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide
Reactant of Route 4
Reactant of Route 4
1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide
Reactant of Route 5
1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide
Reactant of Route 6
1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.